N-((5-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including bromophenyl, methylphenyl, pyrazolyl, triazolyl, and thiophene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and triazole intermediates, followed by the introduction of the bromophenyl and methylphenyl groups. The final steps involve the formation of the thiophene carboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, triazole, and thiophene derivatives with comparable structures and functional groups. Examples might include:
- N-(4-BROMOPHENYL)-2-(2-(4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
- 4-BROMOPHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE
Uniqueness
What sets N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H25BrN6O2S2 |
---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
N-[[5-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C27H25BrN6O2S2/c1-17-5-7-19(8-6-17)22-14-21(18-9-11-20(28)12-10-18)32-34(22)25(35)16-38-27-31-30-24(33(27)2)15-29-26(36)23-4-3-13-37-23/h3-13,22H,14-16H2,1-2H3,(H,29,36) |
InChI Key |
FTSMCGRWHJMCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=CS4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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